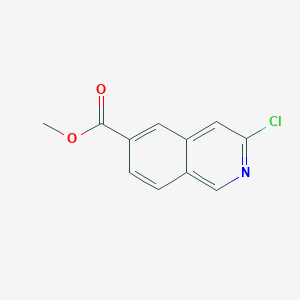

1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” seems to be closely related . . It is a solid substance .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are synthesized and bio-assayed for varied activity . An organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones .

Molecular Structure Analysis

The molecular formula of the related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is C10H17ClN4O .

Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .

Physical and Chemical Properties Analysis

The related compound “3- (3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one hydrochloride” is a solid substance . The molecular weight of this compound is 244.72 .

Scientific Research Applications

Chemical Synthesis and Protection Strategies

This compound is involved in the development of novel synthetic routes and protection strategies in organic chemistry. For instance, a study explored the use of acetal groups, including those related to 1-(3-Aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride, for protecting 2′-hydroxy functions in oligoribonucleotide synthesis. This approach is crucial for the rapid and efficient synthesis of oligoribonucleotides, which are important for therapeutic and diagnostic applications (Reese, Serafinowska, & Zappia, 1986).

Asymmetric Hydrogenation

The compound has also been found useful in asymmetric hydrogenation processes. Research demonstrates its role in the efficient synthesis of enantioenriched 3-aminopiperidine derivatives via rhodium-catalyzed asymmetric hydrogenation. These derivatives are vital due to their presence in many natural products and pharmaceutical drugs, highlighting the compound's significance in drug discovery and development (Royal et al., 2016).

Potential Substance P Antagonists

Further, it serves as a precursor in the synthesis of 3-aminopiperidines, aimed at creating potential substance P antagonists. Substance P is a neuropeptide involved in the transmission of pain, and antagonists could lead to new pain management therapies (Diez et al., 1995).

Molecular Docking Studies

Additionally, molecular docking studies have employed derivatives of this compound to explore interactions with proteins such as SHP2, a tyrosine phosphatase involved in cell signaling pathways. This research could contribute to the development of novel inhibitors for cancer therapy and other diseases related to SHP2 protein dysfunction (Wu et al., 2022).

Synthesis and Technology

Research on the synthesis and technological aspects of derivatives, like (R)-3-aminopiperidine dihydrochloride, from ethyl nipecotate showcases the compound's versatility in chemical synthesis and potential in medicinal chemistry applications (Jiang Jie-yin, 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methoxyethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-12-6-8(11)10-4-2-3-7(9)5-10;/h7H,2-6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTBSMBDEGERMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)